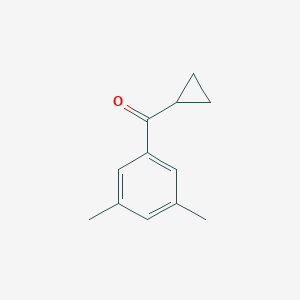

Cyclopropyl 3,5-dimethylphenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopropyl 3,5-dimethylphenyl ketone is a compound that falls within the broader category of cyclopropyl ketones. These compounds are characterized by a cyclopropane ring attached to a ketone functional group. The specific substitution pattern of the phenyl ring with methyl groups at the 3 and 5 positions can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

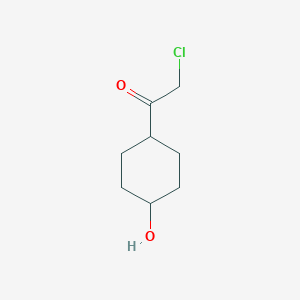

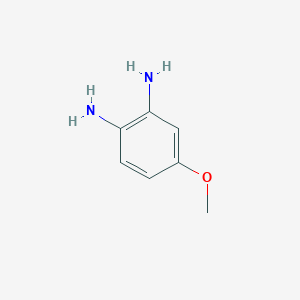

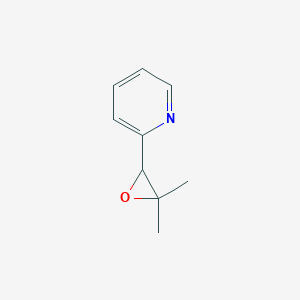

The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the reaction of dimethylsulphoxonium methylide with α,β-unsaturated ketones, leading to the formation of cyclopropyl epoxides, which can be further transformed into cyclopropyl ketones . Another method includes the use of hypervalent iodine reagents or O-sulfonylation of α-hydroxy ketones, followed by photochemical cyclization in the presence of an acid scavenger to yield highly functionalized cyclopropyl ketones .

Molecular Structure Analysis

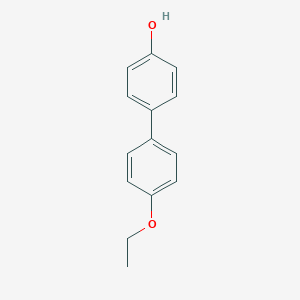

The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts significant ring strain. This strain can affect the reactivity of the molecule, making it a highly reactive dienophile in Diels-Alder reactions . The substitution pattern on the phenyl ring can also influence the stereochemistry and reactivity of the molecule .

Chemical Reactions Analysis

Cyclopropyl ketones are versatile intermediates in organic synthesis. They can undergo Diels-Alder reactions to form adducts that can be further manipulated to produce a variety of structures . They can also participate in domino carbocationic rearrangements to yield complex polycyclic frameworks . Additionally, cyclopropyl ketones can dimerize or react with enones to form five-membered rings , and they can undergo Lewis acid-mediated reactions with α-ketoesters to form dihydropyran-2-ones . Acid-catalyzed ring openings can lead to substituted cyclopentanones , and regioselective ring-opening cycloisomerization can yield heterocyclic products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones are influenced by the ring strain of the cyclopropane and the nature of the substituents. The ring strain can increase the reactivity of these molecules, making them suitable for a variety of chemical transformations. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can further modulate the chemical behavior of these ketones. Specific data on the physical properties of Cyclopropyl 3,5-dimethylphenyl ketone, such as melting point, boiling point, and solubility, are not provided in the abstracts, but these properties are typically determined experimentally for each individual compound.

Applications De Recherche Scientifique

Oxidation of Cyclopropane Derivatives

Cyclopropyl 3,5-dimethylphenyl ketone, due to its cyclopropane core, is of interest in the oxidation of cyclopropane-containing compounds into cyclopropylketones. This process is a direct approach towards carbonylcyclopropanes, avoiding unnecessary synthetic stages and aligning with the requirements of atom economy. The oxidation of cyclopropane derivatives employs powerful oxidants like ozone, dioxiranes, CrO3, and various catalytic systems based on transition metals, where RuO4 and TFDO have been identified as selective and potentially soft oxidants, demonstrating the importance of such structural units in synthetic organic chemistry (Sedenkova et al., 2018).

Catalysis and Synthetic Applications

N-heterocyclic silylene (NHSi) transition metal complexes, which can be derived from structures similar to cyclopropyl 3,5-dimethylphenyl ketone, have seen use in various catalytic transformations. These complexes have been involved in processes such as Heck or Suzuki type coupling, alkyne cyclotrimerisation, and ketone hydrosilylation. This highlights the versatility and emerging applications of cyclopropane derivatives in catalysis (Blom et al., 2014).

Development of Sustainable Jet Fuels

The cyclopropane core, similar to that in cyclopropyl 3,5-dimethylphenyl ketone, has been explored in the context of developing sustainable energy solutions, particularly for jet fuels. The conversion of biomass-derived small molecules to cycloalkanes, which include cyclopropyl derivatives, offers a path to bio-based fuels with enhanced properties such as increased density and higher volumetric heat of combustion. This research underscores the potential of cyclopropane derivatives in advancing sustainable aviation fuel technologies (Muldoon & Harvey, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

cyclopropyl-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-5-9(2)7-11(6-8)12(13)10-3-4-10/h5-7,10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFWDNXVIRVMPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478491 |

Source

|

| Record name | Cyclopropyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 3,5-dimethylphenyl ketone | |

CAS RN |

150668-38-5 |

Source

|

| Record name | Cyclopropyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)

![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)